6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Medicinal Chemistry Process Chemistry Patents

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 62620-71-7) is an α-tetralone derivative characterized by a trifluoromethyl (-CF3) substituent at the 6-position of the 3,4-dihydronaphthalen-1(2H)-one core. It is a small-molecule building block (C11H9F3O, MW 214.18) with reported physicochemical properties including a melting point of 67-69 °C and a calculated LogP of ~3.22.

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
CAS No. 62620-71-7
Cat. No. B3024351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
CAS62620-71-7
Molecular FormulaC11H9F3O
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C(F)(F)F)C(=O)C1
InChIInChI=1S/C11H9F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2
InChIKeyUHPCUZXSDJQOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 62620-71-7) Procurement & Identity Guide


6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 62620-71-7) is an α-tetralone derivative characterized by a trifluoromethyl (-CF3) substituent at the 6-position of the 3,4-dihydronaphthalen-1(2H)-one core [1]. It is a small-molecule building block (C11H9F3O, MW 214.18) with reported physicochemical properties including a melting point of 67-69 °C and a calculated LogP of ~3.22 . This compound appears in the patent literature as a specific intermediate in the synthesis of pharmacologically active molecules, notably in a Sanofi-Aventis patent, indicating its utility in medicinal chemistry programs [2].

Procurement Risk Alert: Why 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Substitution is Not Advisable


The -CF3 group is a privileged motif in medicinal chemistry, and its precise position on the tetralone scaffold dramatically impacts molecular interactions. Simple substitution with the unsubstituted 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) or other halo/methyl analogs cannot replicate the unique electron-withdrawing effects, lipophilicity, and metabolic stability imparted by the 6-CF3 group. Data from related α-tetralone series demonstrate that small structural changes (e.g., 6-methoxy vs. 6-unsubstituted) lead to orders-of-magnitude differences in potency against targets like CYP24A1 [1]. Therefore, substituting this specific compound with an in-class analog without supporting biological data introduces unacceptable risk in a research or development program, potentially invalidating months of experimental work due to altered SAR.

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: Quantitative Evidence for Scientific Selection


Patent-Cited Intermediate: Direct Link to Bioactive Molecules

The target compound is explicitly cited as a synthetic intermediate in a Sanofi-Aventis patent (US6906080 B1), distinguishing it from many research-use-only α-tetralone analogs that lack such direct, documented links to a commercial pharmaceutical development pipeline [1]. While quantitative yield data from the patent is not the focus here, the compound's specific inclusion in this IP provides a verifiable differentiator for procurement in process chemistry or industrial research settings.

Medicinal Chemistry Process Chemistry Patents

Physicochemical Property Differentiation: Lipophilicity and Crystallinity

The 6-CF3 substitution confers distinct physicochemical properties compared to the parent scaffold. The target compound has a melting point range of 67-69 °C, confirming it is a well-behaved, crystalline solid at room temperature, which facilitates handling and purification . Its calculated LogP is 3.22, representing a lipophilicity increase of approximately 1.3 log units over the unsubstituted α-tetralone (calculated LogP ~1.9) . This quantifiable difference in lipophilicity is critical for applications where membrane permeability or hydrophobic interactions are key design parameters.

Lipophilicity Crystallinity Physicochemical Properties

In-Class Potency Inferrence: Trifluoromethyl Impact on CYP Enzyme Inhibition

While direct IC50 data for the target compound is not publicly available, class-level evidence from a closely related series of 6-methoxy-tetralones demonstrates the significant impact of a 2-trifluoromethylbenzyl substituent on CYP24A1 inhibitory activity [1]. In this study, the 2-trifluoromethylbenzyl derivative (4b) exhibited an IC50 of 2.08 μM, which is more than a 12-fold improvement in potency over the unsubstituted 2-benzyl tetralone (IC50 > 25 μM). This data strongly suggests that the incorporation of a -CF3 group in a similar molecular context can lead to substantial gains in biological activity, making the 6-CF3 substituted scaffold a rational starting point for medicinal chemistry programs targeting CYP enzymes or related targets.

CYP24A1 Enzyme Inhibition Tetralone Derivatives

Target Application Scenarios for 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one


Lead Optimization in Medicinal Chemistry: Probing the 6-CF3 Vector

This compound is optimally deployed in a medicinal chemistry campaign where exploring the SAR of the 6-position on a tetralone core is a stated objective. As demonstrated by the class-level CYP24A1 data [1], a -CF3 group can be transformative for potency. Procuring this specific analog allows a project team to test the hypothesis that the 6-CF3 group, due to its unique combination of high lipophilicity (cLogP 3.22) and strong electron-withdrawing character [2], will enhance binding affinity or metabolic stability compared to H, Me, OMe, or Cl analogs at the same position.

Process Chemistry & Custom Synthesis: Reproducing a Patent Route

For process chemists or contract research organizations (CROs) tasked with developing a synthetic route to a complex molecule, this compound's explicit citation in US6906080 B1 [3] is a critical piece of procurement evidence. Using this exact intermediate validates that the chosen synthetic pathway has precedence in producing a patentable pharmaceutical composition. Substituting it with a different, unverified intermediate could introduce unforeseen challenges in subsequent reaction steps, potentially derailing a project's timeline and increasing development costs.

Building a Focused Screening Library for Privileged Scaffolds

When assembling a small, focused screening library around the α-tetralone scaffold, the inclusion of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a high-value decision. The physicochemical distinction of the -CF3 group (notably the ~1.3 unit increase in cLogP over the parent scaffold [2]) allows the library to sample a different region of chemical space. This increases the chances of identifying a hit with favorable ADME properties, as the increased lipophilicity can be crucial for engaging certain targets or penetrating lipid membranes, as supported by class-level activity data on related targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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